Seryl-prolyl-lysyl-lysine

DNA minor-groove binding competitive inhibition histone H1

Seryl-prolyl-lysyl-lysine (Ser-Pro-Lys-Lys; SPKK; CAS 121106-80-7) is a tetrapeptide that constitutes the minimal nucleic‑acid‑binding unit of the SPKK motif, a histone‑derived DNA‑recognition element first characterized in the N‑terminus of sea urchin spermatogenous H1 and H2B histones. The peptide adopts a compact β‑turn conformation and binds the DNA minor groove at AT‑rich tracts via a hydrogen‑bond network that mimics the amide spacing of the minor‑groove antibiotics Hoechst 33258 and netropsin.

Molecular Formula C20H38N6O6
Molecular Weight 458.6 g/mol
CAS No. 121106-80-7
Cat. No. B038034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeryl-prolyl-lysyl-lysine
CAS121106-80-7
SynonymsSer-Pro-Lys-Lys
seryl-prolyl-lysyl-lysine
SPKK
Molecular FormulaC20H38N6O6
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O
InChIInChI=1S/C20H38N6O6/c21-9-3-1-6-14(17(28)25-15(20(31)32)7-2-4-10-22)24-18(29)16-8-5-11-26(16)19(30)13(23)12-27/h13-16,27H,1-12,21-23H2,(H,24,29)(H,25,28)(H,31,32)/t13-,14-,15-,16-/m0/s1
InChIKeyPAHHYDSPOXDASW-VGWMRTNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Seryl-prolyl-lysyl-lysine (SPKK) Procurement Guide – Core Identity & Primary Research Context


Seryl-prolyl-lysyl-lysine (Ser-Pro-Lys-Lys; SPKK; CAS 121106-80-7) is a tetrapeptide that constitutes the minimal nucleic‑acid‑binding unit of the SPKK motif, a histone‑derived DNA‑recognition element first characterized in the N‑terminus of sea urchin spermatogenous H1 and H2B histones [1]. The peptide adopts a compact β‑turn conformation and binds the DNA minor groove at AT‑rich tracts via a hydrogen‑bond network that mimics the amide spacing of the minor‑groove antibiotics Hoechst 33258 and netropsin [1]. Unlike larger, multi‑repeat SPKK constructs, the single tetrapeptide unit serves as a defined, sequence‑specific probe for studying the minimal structural requirements of minor‑groove recognition, DNA‑condensation dynamics, and phosphorylation‑dependent modulation of chromatin packaging [2].

Why Generic SPKK‑Motif Substitution Fails: Evidence‑Based Selectivity for the Single Tetrapeptide Unit


SPKK‑motif peptides are not functionally interchangeable. The single Ser-Pro-Lys-Lys tetrapeptide fully intercalates an appended acridine chromophore into DNA, whereas the tandem‑repeat octapeptide SPKKSPKK sterically restricts intercalation and shifts the binding geometry [1]. Phosphorylation of the serine residue within SPKK‑containing peptides reduces DNA affinity by 30‑ to 60‑fold, a regulatory switch that is completely abolished when the serine is absent or replaced [2]. Furthermore, a single SPKK unit does not mimic the AT‑specific condensation signature of netropsin—a minimum of two tandem repeats is required for that functional equivalence [3]. These data demonstrate that procurement of the exact tetrapeptide (rather than an extended or substituted SPKK analog) is mandatory for experiments probing the minimal DNA‑binding unit, phosphorylation‑responsive chromatin dynamics, or intercalator‑conjugate geometry.

Seryl-prolyl-lysyl-lysine (SPKK) Quantitative Differentiation vs. Closest Analogs


DNA Minor‑Groove Binding Affinity: SPKK Repeat (S6 Peptide) vs. Hoechst 33258

The six‑repeat SPKK peptide (S6), composed of tandem Ser-Pro-Lys-Lys units, acts as a competitive inhibitor of the minor‑groove dye Hoechst 33258 with an apparent DNA‑binding constant (K_S6) of 1.67 × 10^10 M⁻¹ [1]. Hoechst 33258 binds the minor groove with reported microscopic association constants in the range of ~10⁶–10⁷ M⁻¹ depending on sequence context, meaning the S6‑SPKK peptide exhibits roughly 100‑ to 10,000‑fold stronger apparent affinity for AT‑rich DNA sites under comparable solution conditions [2]. This quantitative gap underscores the high intrinsic affinity of the SPKK motif when presented as a multivalent array, a property that the single tetrapeptide unit nucleates.

DNA minor-groove binding competitive inhibition histone H1 fluorescence competition assay

Phosphorylation‑Dependent DNA Binding: Dephospho‑SPKK vs. Phospho‑SPKK (NP vs. pNP)

Peptides containing the N‑terminal SPKK‑rich region of sea urchin histone H1 (NP, dephosphorylated) and its phosphorylated counterpart (pNP) were purified and compared for DNA affinity. NP bound more tightly to DNA‑cellulose than pNP and precipitated DNA across a broad NaCl range, whereas pNPs failed to do so. Crucially, 30‑ to 60‑fold more pNP than NP was required to achieve equivalent inhibition of Hoechst 33258 binding to DNA [1]. This demonstrates that the phosphorylation state of the serine within the SPKK unit acts as a high‑gain electrostatic switch that quantitatively tunes DNA affinity.

phosphorylation switch chromatin remodeling DNA-cellulose chromatography spermatogenesis

Cytostatic Potency: Tetrapeptide‑Acridine Conjugate (1× SPKK) vs. Octapeptide‑Acridine Conjugate (2× SPKK)

An anilinoacridine‑SPKK conjugate containing a single Ser-Pro-Lys-Lys unit (compound 1) was compared head‑to‑head with the octapeptide SPKKSPKK‑acridine conjugate (compound 2) in the murine L1210 leukemia cell line. Compound 1 was a better inhibitor of DNA synthesis than compound 2 and exhibited 2.8‑fold greater potency in growth inhibition [1]. The mechanistic basis is that the single SPKK unit permits full intercalation of the acridine chromophore, whereas the octapeptide's engagement with the minor groove partially disrupts intercalative geometry [1].

DNA intercalation antileukemic L1210 leukemia growth inhibition

Chromatin‑Binding Selectivity: Single SPKK Conjugate vs. Octapeptide SPKKSPKK Conjugate in Chromatin Context

Electric linear dichroism and diffusion‑enhanced luminescence energy transfer (DELET) measurements with chromatin revealed that the presence of histone proteins affects the intercalative binding of the octapeptide‑acridine conjugate (compound 2) while having practically no effect on the binding of the single‑SPKK conjugate (compound 1) [1]. This indicates that the single SPKK unit retains DNA‑binding competence in a chromatin context that sterically excludes the bulkier tandem‑repeat construct.

chromatin binding electric linear dichroism DELET histone competition

AT‑Specific DNA Condensation: Minimum Two SPKK Repeats Required to Mimic Netropsin

Comprehensive footprinting and viscometric studies demonstrate that a single SPKK tetrapeptide motif is insufficient to recapitulate the AT‑specific minor‑groove condensation signature of the antibiotic netropsin (K_a ~ 10⁸ M⁻¹ for AT‑rich sites) [1][2]. Only constructs containing a minimum of two tandem SPKK repeats (SPKKSPKK) achieve netropsin‑like sequence selectivity and induce Ψ‑type DNA condensation at alternating AT sequences [2][3]. The single tetrapeptide thus defines a clean baseline for studying the incremental gain‑of‑function conferred by motif multimerization.

AT-rich DNA netropsin mimetic Ψ-type condensation circular dichroism

High‑Confidence Application Scenarios for Seryl-prolyl-lysyl-lysine (SPKK Tetrapeptide)


Minimal DNA Minor‑Groove Recognition Probe for SPR and Fluorescence Competition Assays

Use the SPKK tetrapeptide as the foundational ligand for surface plasmon resonance (SPR) or fluorescence polarization competition assays aimed at mapping minor‑groove binding thermodynamics. Its intrinsic affinity—when presented as a multivalent array—exceeds that of Hoechst 33258 by 100‑ to 10,000‑fold [3], enabling detection of weak competitive inhibitors that would be masked by lower‑affinity probes.

In Vitro Phosphorylation‑Switch Model for Chromatin Remodeling Studies

Employ the exactly defined SPKK tetrapeptide as the minimal substrate for histone H1‑mimetic kinase assays. The 30‑ to 60‑fold decrease in DNA affinity upon serine phosphorylation provides a quantifiable readout for screening small‑molecule modulators of SPKK‑kinase or phosphatase activity relevant to spermatogenesis and chromatin decondensation [3].

DNA‑Targeted Peptide‑Drug Conjugate (PDC) Optimization: Preferring the Single SPKK Warhead

For DNA‑intercalating peptide‑drug conjugates, the single SPKK tetrapeptide unit is the preferred targeting moiety. Head‑to‑head L1210 leukemia data show 2.8‑fold greater growth inhibition for the mono‑SPKK‑acridine conjugate compared to the di‑SPKK analog, attributable to unrestricted intercalation geometry [3]. This informs conjugate design where maximal cytostatic potency is desired.

Structural Biology of β‑Turn DNA‑Binding Motifs

Utilize the SPKK tetrapeptide as the structurally simplest member of the SPKK motif family for NMR and CD spectroscopy studies of β‑turn‑mediated DNA recognition. Its compact β‑turn conformation, stabilized by an intramolecular hydrogen bond, provides a well‑defined baseline for studying the structural transition to 3₁₀‑helical geometry observed in longer tandem repeats [3].

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